molecular formula C17H18N2O2S B6486296 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 6253-93-6

1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No. B6486296
CAS RN: 6253-93-6
M. Wt: 314.4 g/mol
InChI Key: GQVLNPOUAFNZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (EMD) is a small molecule that has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. In particular, EMD has been studied for its role in the synthesis of various compounds and its use in the treatment of several diseases.

Scientific Research Applications

1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. For example, it has been found to have potential therapeutic properties for the treatment of certain diseases, such as cancer, diabetes, and obesity. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its role in the synthesis of various compounds, such as antibiotics and antifungals.

Mechanism of Action

1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB. This transcription factor is involved in the regulation of genes that are involved in inflammation and immune responses. By inhibiting this factor, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and improve immune responses.
Biochemical and Physiological Effects
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have several biochemical and physiological effects. For example, it has been found to reduce inflammation, improve immune responses, and reduce pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have anti-cancer properties, as well as anti-diabetic and anti-obesity properties. Furthermore, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an antioxidant, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments include its low cost and ease of synthesis. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have a wide range of potential therapeutic properties, making it a useful compound for research purposes. However, there are several limitations to using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments. For instance, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a small molecule, and therefore it may not be able to penetrate certain cells or tissues. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole may not be able to reach certain target sites due to its size.

Future Directions

1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of potential therapeutic applications, and therefore there are many potential future directions for research. For instance, further research is needed to investigate the potential therapeutic properties of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole for the treatment of cancer, diabetes, and obesity. Additionally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an antioxidant and to protect cells from damage caused by free radicals. Furthermore, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an inhibitor of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB. Finally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to be used as a drug delivery system.

Synthesis Methods

The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a multi-step process. The first step involves the reaction of 2-ethoxynaphthalene-1-carboxylic acid with 2-methylsulfanyl-4,5-dihydro-1H-imidazole in the presence of anhydrous sodium carbonate. This reaction produces the desired product, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole. In the second step, the product is purified by column chromatography. Finally, the purified 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is then isolated and characterized by nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-14-9-8-12-6-4-5-7-13(12)15(14)16(20)19-11-10-18-17(19)22-2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVLNPOUAFNZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412230
Record name F0630-0062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethoxynaphthalen-1-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS RN

6253-93-6
Record name F0630-0062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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